

Biophysical Properties of the ZK824190 Compound: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 is a selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, inflammation, and tissue remodeling. Its potential as a therapeutic agent, particularly in the context of multiple sclerosis, has prompted significant interest in its biophysical characteristics. This guide provides a comprehensive overview of the known biophysical properties of **ZK824190**, with a focus on its interaction with uPA. Due to the limited availability of direct thermodynamic and kinetic data for **ZK824190** in publicly accessible literature, this document also outlines detailed experimental protocols for determining these crucial parameters.

Core Biophysical Data

The primary biophysical data available for **ZK824190** pertains to its inhibitory activity against uPA and related proteases. This information is crucial for understanding its potency and selectivity.



Parameter	Target Protease	Value (nM)	Reference
IC50	uPA (urokinase plasminogen activator)	237	[1][2]
IC50	tPA (tissue plasminogen activator)	1600	[1][2]
IC50	Plasmin	1850	[1][2]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The data clearly demonstrates the selectivity of **ZK824190** for uPA over other related serine proteases like tPA and plasmin.

Pharmacokinetic Properties

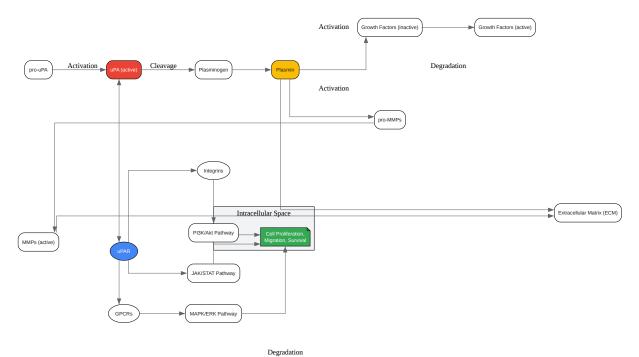
In addition to its direct interaction with its target, the in vivo behavior of **ZK824190** is a critical aspect of its biophysical profile.

Parameter	Value	Species	Administration	Reference
Oral Bioavailability	55%	Rat	Oral (PO)	[1]
Cmax	0.64 μg/mL	Rat	Oral (PO)	[1]
AUC	2.2 h*μg/mL	Rat	Oral (PO)	[1]
T1/2 (half-life)	2.8 h	Rat	Oral (PO)	[1]

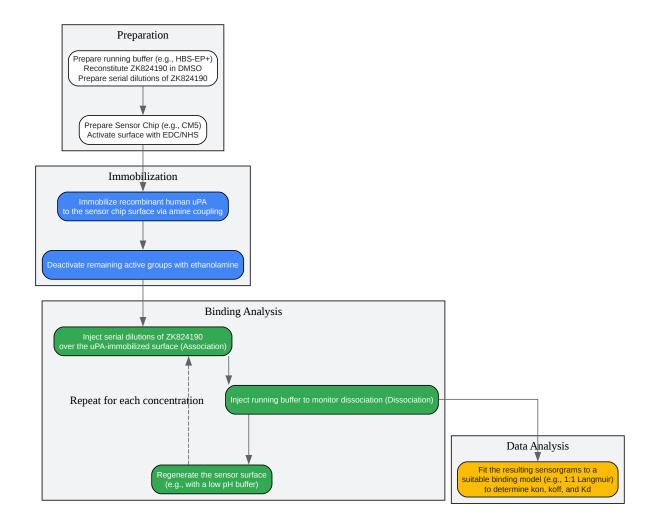
The uPA-uPAR Signaling Pathway

ZK824190 exerts its effects by inhibiting the enzymatic activity of uPA, which is a key component of a complex signaling pathway initiated by its binding to the urokinase plasminogen activator receptor (uPAR). Understanding this pathway is essential for contextualizing the biophysical interactions of **ZK824190**.

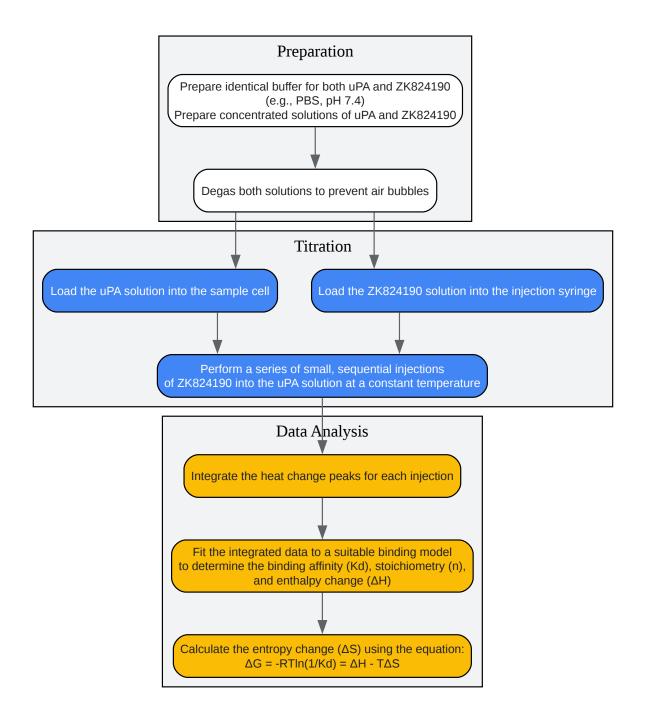












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